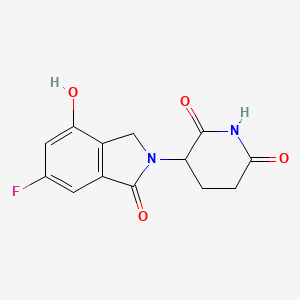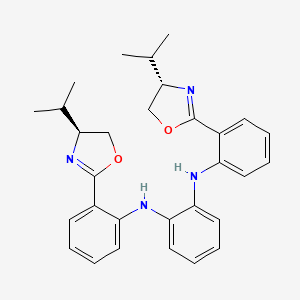
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl and methyl groups
準備方法
The synthesis of 1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
化学反応の分析
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA) to form nitrones.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where tert-butyl and methyl groups can be replaced by other functional groups under appropriate conditions.
科学的研究の応用
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
類似化合物との比較
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate can be compared with other similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups, used as a ligand in coordination chemistry.
2,6-Di-tert-butyl-4-methylpyridine: Known for its use as a non-nucleophilic base in organic synthesis.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their biological activity.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in its own right.
特性
分子式 |
C16H27NO6 |
|---|---|
分子量 |
329.39 g/mol |
IUPAC名 |
1-O,2-O-ditert-butyl 4-O-methyl pyrrolidine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(19)11-8-10(12(18)21-7)9-17(11)14(20)23-16(4,5)6/h10-11H,8-9H2,1-7H3 |
InChIキー |
OOVKHBSNAGMCQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)


![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)


![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)



![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)

